molecular formula C15H23N3O2 B8335358 1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine CAS No. 223797-48-6

1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine

Cat. No.: B8335358
CAS No.: 223797-48-6
M. Wt: 277.36 g/mol
InChI Key: XGLHAKIZHMJAMV-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine is a heterocyclic compound that features a diazepine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine typically involves the reaction of pyridine derivatives with hexahydro-1,4-diazepine. One common method includes the reaction of pyridine with dimethyl adipate to obtain dimethyl pimelate, which then reacts with iminoethanol to generate 1-(2-Pyridyl)homopiperazine . This intermediate can be further reacted with tert-butyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reactions, optimized for yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced diazepine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-3-yl)-4-tert-butoxycarbonylhomopiperazine is unique due to its combination of a diazepine ring with a pyridine moiety, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

223797-48-6

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 4-pyridin-3-yl-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-8-17(10-11-18)13-6-4-7-16-12-13/h4,6-7,12H,5,8-11H2,1-3H3

InChI Key

XGLHAKIZHMJAMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromopyridine (3.95 g, 25.0 mmol), 1-tert-butoxycarbonyl-homopiperazine (5.0 g, 25.0 mmol), tetrakis(triphenylphosphine)palladium(0) (145 mg, 0.125 mmol), potassium tert-butoxide (6.1 g, 50.0 mmol) and anhydrous toluene (75 ml) was stirred at 80° C. for 4 hours. Water (100 ml) was added and the mixture was extracted three times with ethyl acetate (50 ml). Chromatography on silica gel with dichloromethane, methanol and conc. ammonia (89:10:1) gave the title compound as an oil. Yield 0.92 g, 13%.
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
145 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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